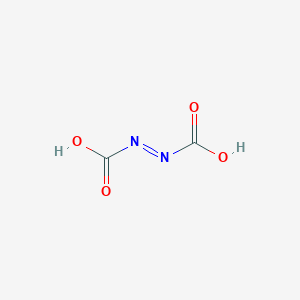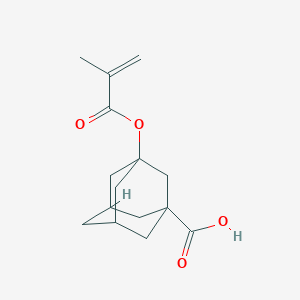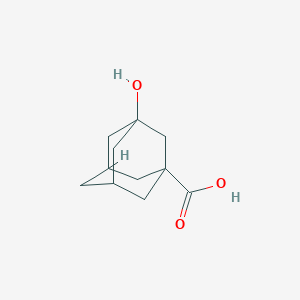
1,2-Diazenedicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,2-Diazenedicarboxylic acid represents a class of organic compounds characterized by the presence of a diazene (diimide, N=N) linkage flanked by carboxylic acid groups on adjacent carbons. This structure suggests reactivity and properties that are distinct from other organic compounds, potentially offering unique chemical behaviors and applications.
Synthesis Analysis
Although specific synthesis routes for 1,2-Diazenedicarboxylic acid were not identified, analogous compounds are typically synthesized through reactions involving diazo compounds and carboxylic acid precursors. For example, enantioselective synthesis involving NHC-catalyzed cycloaddition with diazenedicarboxylates is a method that could be adapted for synthesizing similar structures (Huang, Chen, & Ye, 2009).
Molecular Structure Analysis
The molecular structure of diazenedicarboxylic acid derivatives often involves coordination with metals to form complexes, suggesting that 1,2-diazenedicarboxylic acid could serve as a ligand in coordination chemistry to create polymers or frameworks with luminescent or magnetic properties (Yang et al., 2007).
Chemical Reactions and Properties
Reactions involving diazenedicarboxylic acid derivatives often exploit the reactivity of the diazene group, including its role in cross-linking proteins, which could imply applications in materials science or biochemistry for 1,2-diazenedicarboxylic acid (Mas, Buczyłko, & Kochman, 1979).
Scientific Research Applications
Reduction and Oxidation Processes in Cells:
- Diamide has been used to study the non-mitochondrial reducing capacity in Ehrlich ascites tumor cells. It indirectly reacts with glutathione and NAD(P)H, affecting the cellular reducing capacity and regeneration. Glucose addition restored the regenerative power of cells affected by diamide (Biaglow & Nygaard, 1973).
- Another study found that diamide is not specific to glutathione in nucleated mammalian cells, as it also reacts with protein-bound SH groups and reduced pyridine nucleotides (Harris & Biaglow, 1972).
Protein Kinase Inhibition:
- Diamide has been identified as an inhibitor of protein kinase, a discovery that could be significant in understanding the physiological role of this enzyme (Von Tersch, Mendicino, Pillion, & Leibach, 1975).
Radioresistance and Radiosensitization:
- It has been used to study glutathione's role in cellular function and radioresistance. Diamide acts as a radiosensitizer of hypoxic cells by altering the survival curve and increasing yields of radiation-induced DNA damage (Harris, 1979).
Hemoglobin Thiol Group Reactivity:
- Studies with diamide in red blood cells have shown differences in glutathione oxidation and hemoglobin reactivity between human and rat cells, providing insights into the reactivity of exposed, reactive thiol groups in proteins (Kosower, Kosower, & Koppel, 1977).
Protein Cross-Linking:
- Diamide derivatives have been explored for protein cross-linking, with varying degrees of reactivity with free–SH groups and effects on protein activity (Mas, Buczyłko, & Kochman, 1979).
Glutathione Oxidizing and Recovery in Cells:
- Diamide oxidizes glutathione in nucleated mammalian cells to disulfide, with complete reversibility and without impairing cell division and growth (Harris, Allen, & Teng, 1971).
Influence on Radiotherapy:
- Its role in radiosensitization of hypoxic mammalian cells through mechanisms involving DNA has been investigated, providing a model for understanding chemical radiosensitization (Harris, Koch, Power, & Biaglow, 1977).
properties
IUPAC Name |
(E)-carboxyiminocarbamic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N2O4/c5-1(6)3-4-2(7)8/h(H,5,6)(H,7,8)/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVVENVKYJZFMW-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N=NC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=O)(/N=N/C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Diazenedicarboxylic acid | |
CAS RN |
4910-62-7 |
Source


|
| Record name | Potassium azodicarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004910627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Dibenzo[a,e]pyrene](/img/structure/B33199.png)

